Ethyl 2-cyano-3,3-diphenylpentanoate Ethyl 2-cyano-3,3-diphenylpentanoate
Brand Name: Vulcanchem
CAS No.: 55417-52-2
VCID: VC19613805
InChI: InChI=1S/C20H21NO2/c1-3-20(16-11-7-5-8-12-16,17-13-9-6-10-14-17)18(15-21)19(22)23-4-2/h5-14,18H,3-4H2,1-2H3
SMILES:
Molecular Formula: C20H21NO2
Molecular Weight: 307.4 g/mol

Ethyl 2-cyano-3,3-diphenylpentanoate

CAS No.: 55417-52-2

Cat. No.: VC19613805

Molecular Formula: C20H21NO2

Molecular Weight: 307.4 g/mol

* For research use only. Not for human or veterinary use.

Ethyl 2-cyano-3,3-diphenylpentanoate - 55417-52-2

Specification

CAS No. 55417-52-2
Molecular Formula C20H21NO2
Molecular Weight 307.4 g/mol
IUPAC Name ethyl 2-cyano-3,3-diphenylpentanoate
Standard InChI InChI=1S/C20H21NO2/c1-3-20(16-11-7-5-8-12-16,17-13-9-6-10-14-17)18(15-21)19(22)23-4-2/h5-14,18H,3-4H2,1-2H3
Standard InChI Key ZSUDSIFYBDBEED-UHFFFAOYSA-N
Canonical SMILES CCC(C1=CC=CC=C1)(C2=CC=CC=C2)C(C#N)C(=O)OCC

Introduction

Chemical Identity and Structural Characteristics

Ethyl 2-cyano-3,3-diphenylpentanoate belongs to the class of cyanoacrylates, with a molecular formula of C₂₀H₂₁NO₂ and a molecular weight of 307.4 g/mol. Its IUPAC name, ethyl 2-cyano-3,3-diphenylpentanoate, reflects the esterified pentanoic acid backbone substituted with a cyano group at position 2 and two phenyl groups at position 3. The compound’s structure is critical to its reactivity and function, particularly in UV absorption (Fig. 1).

Molecular Geometry and Spectroscopic Data

The compound’s canonical SMILES string, CCC(C1=CC=CC=C1)(C2=CC=CC=C2)C(C#N)C(=O)OCC, illustrates the branching pattern and substituents. Infrared (IR) spectroscopy reveals characteristic peaks for the nitrile group (~2253 cm⁻¹) and ester carbonyl (~1734 cm⁻¹) . Nuclear magnetic resonance (NMR) data further confirm the structure, with distinct signals for the ethyl ester protons (δ 1.12–1.24 ppm) and aromatic protons (δ 7.24–7.98 ppm) .

Table 1: Key Physical and Chemical Properties

PropertyValueSource
Molecular FormulaC₂₀H₂₁NO₂
Molecular Weight307.4 g/mol
DensityNot reported
Boiling PointNot reported
Melting PointNot reported
LogP (Partition Coeff.)Estimated 2.68 (similar analogs)

Synthetic Methodologies

Condensation Reaction with Sodium Bicarbonate

A patented method (CN104672107A) describes the synthesis of related cyanoacrylates using benzophenone and ethyl cyanoacetate in cyclohexane, catalyzed by sodium bicarbonate . The reaction proceeds at 102–104°C for 16–18 hours, with water removed via azeotropic distillation to drive the equilibrium toward product formation. This approach achieves high yields (exact yield unspecified) by avoiding side reactions associated with strong bases, which can degrade the cyano group .

Michael Addition with Iodine/K₂CO₃

Ren and Cai (2011) demonstrated the utility of I₂/K₂CO₃ in catalyzing Michael additions of active methylene compounds to α,β-unsaturated ketones . While their study focused on chalcone derivatives, the methodology is applicable to synthesizing ethyl 2-cyano-3,3-diphenylpentanoate. The reaction occurs at room temperature in methanol, yielding 70–85% of product after column chromatography .

Table 2: Comparison of Synthetic Routes

MethodCatalystTemperatureTime (h)YieldAdvantages
Condensation NaHCO₃102–104°C16–18HighMild conditions, minimal side reactions
Michael Addition I₂/K₂CO₃Room temp.2–470–85%Fast, eco-friendly catalyst

Industrial and Research Applications

Ultraviolet Light Absorption

Ethyl 2-cyano-3,3-diphenylpentanoate is a precursor to UV absorbers that protect polymers and coatings from photodegradation. Its conjugated system absorbs UV-B (280–315 nm) and UV-A (315–400 nm) radiation, dissipating energy as heat and preventing bond cleavage in substrates like polyethylene and polypropylene.

Recent Advances and Future Directions

Recent studies emphasize green chemistry approaches, such as solvent-free reactions or biodegradable catalysts, to improve the sustainability of cyanoacrylate synthesis . Computational modeling is also being leveraged to predict optimal substituents for enhanced UV absorption.

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